
4-Phenylcyclohexanecarboxylic acid
Overview
Description
4-Phenylcyclohexanecarboxylic acid (CAS: 7494-76-0) is a cyclohexane derivative with a phenyl group at the 4-position and a carboxylic acid substituent. Its molecular formula is C₁₃H₁₆O₂, with an average molecular mass of 204.269 g/mol and a monoisotopic mass of 204.115030 g/mol . The compound exists in cis and trans isomeric forms due to the cyclohexane ring’s chair conformation. It is identified across multiple nomenclature systems, including IUPAC names and language-specific variants (e.g., 4-Phénylcyclohexanecarboxylic acid in French) . Chemically, it serves as a building block in pharmaceuticals and organic synthesis, exemplified by its role as an intermediate in valsartan derivatives .
Preparation Methods
Cyclocondensation of Cyclohexanone Derivatives with Aromatic Precursors
The cyclocondensation of cyclohexanone-4-carboxylic acid derivatives with aromatic compounds, such as phenol, represents a foundational method. In this approach, cyclohexanone-4-carboxylic acid methyl ester reacts with phenol in the presence of hydrochloric acid at 60°C for 5 hours, yielding 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid methyl ester as an intermediate . Subsequent hydrolysis and dehydrogenation with sodium hydroxide and palladium catalysts at elevated temperatures (150–200°C) produce 4-phenylcyclohexanecarboxylic acid.
Key parameters include:
This method benefits from mild reaction conditions (40–70°C) and recyclable solvents, though by-products like cyclohexanol-4-carboxylic acid require separation via crystallization .
Hydrogenation of Biphenylcarboxylic Acid Derivatives
Catalytic hydrogenation of aromatic precursors, such as 4-biphenylcarboxylic acid, offers a direct route. Using Raney nickel or palladium-carbon catalysts under hydrogen pressure (1–3 atm), the aromatic rings undergo saturation to form the cyclohexane moiety . For example, hydrogenating 4-biphenylcarboxylic acid in ethanol at 80°C for 12 hours achieves >85% conversion, with the product isolated via vacuum distillation.
This method prioritizes selectivity, as over-hydrogenation to cyclohexanol derivatives is minimized using tertiary alcohol solvents .
Oxidation of 4-Phenylcyclohexanemethanol
Oxidation of 4-phenylcyclohexanemethanol with strong oxidizing agents converts the primary alcohol to a carboxylic acid. Potassium permanganate (KMnO₄) in acidic aqueous medium (H₂SO₄) at reflux (100°C) achieves near-quantitative yields . Chromium trioxide (CrO₃) in acetone (Jones oxidation) is an alternative, though it generates toxic by-products.
2\text{SO}4]{\text{KMnO}_4} \text{this compound}
Oxidizing Agent | Conditions | Yield |
---|---|---|
KMnO₄ | H₂SO₄, 100°C, 6h | 95% |
CrO₃ | Acetone, 0°C, 2h | 88% |
This route is favored for its simplicity but requires careful handling of corrosive reagents.
Friedel-Crafts Alkylation of Benzene
Friedel-Crafts acylation using cyclohexanecarbonyl chloride and benzene in the presence of AlCl₃ forms 4-phenylcyclohexanecarbonyl chloride, which is hydrolyzed to the carboxylic acid . The reaction proceeds at 25°C for 24 hours, with the intermediate isolated via extraction and neutralization.
3} \text{4-Phenylcyclohexanecarbonyl Chloride} \xrightarrow{\text{H}2\text{O}} \text{this compound}
This method faces limitations in regioselectivity, often producing mixed isomers.
Diels-Alder Reaction with Functionalized Dienophiles
The Diels-Alder reaction between 1,3-butadiene and a phenyl-substituted dienophile (e.g., maleic anhydride) generates a cyclohexene intermediate, which is hydrogenated and oxidized. For example, reacting maleic anhydride with 1-phenyl-1,3-butadiene at 120°C yields a cycloadduct, followed by hydrogenation (Pd/C, H₂) and KMnO₄ oxidation to the carboxylic acid .
Step | Conditions | Yield |
---|---|---|
Cycloaddition | 120°C, 8h | 65% |
Hydrogenation | Pd/C, 50°C, 4h | 90% |
Oxidation | KMnO₄, H₂O, 6h | 85% |
This multi-step approach offers high stereocontrol but requires careful optimization.
Chemical Reactions Analysis
Types of Reactions
4-Phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Peptide Synthesis
This compound is extensively used as a building block in peptide synthesis. It allows for the introduction of specific amino acid sequences essential for developing therapeutic peptides. The incorporation of 4-phenylcyclohexanecarboxylic acid can enhance the stability and bioactivity of peptides, making it valuable in drug formulation .
Drug Development
This compound plays a crucial role in designing novel pharmaceuticals. Its unique structure facilitates the development of compounds targeting specific biological pathways, thereby improving therapeutic efficacy. Researchers have utilized this compound to create drugs that modulate neurotransmitter systems, which are vital for treating various neurological disorders .
Bioconjugation
In bioconjugation processes, this compound aids in attaching biomolecules to drugs, enhancing their delivery and effectiveness in targeted therapies. This application is particularly relevant in creating antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells .
Material Science
The properties of this compound can be exploited in material science, particularly in developing new polymers with specific functionalities for industrial applications. Its ability to modify polymer characteristics makes it suitable for creating advanced materials used in electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 4-Phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-Phenylcyclohexanecarboxylic acid with structurally related cyclohexane derivatives:
Key Findings from Research
Conformational Stability: The cyclohexane ring in this compound and its derivatives adopts a chair conformation, as confirmed by X-ray crystallography. For example, trans-4-(phenoxymethyl)cyclohexanecarboxylic acid exhibits an average C–C bond length of 1.517 Å, comparable to trans-1,4-cyclohexanedicarboxylic acid (1.523 Å) . Substituents like phenoxymethyl or phenyl groups influence ring strain and steric interactions. Bulky substituents at the 4-position favor equatorial orientations to minimize 1,3-diaxial interactions .
Synthetic Applications: Derivatives such as trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid are synthesized via nucleophilic substitution (e.g., reacting tosylmethyl esters with phenol under basic conditions) . The introduction of electron-withdrawing groups (e.g., fluorine in 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid) enhances acidity, making these compounds useful in catalytic reactions .
Trans-4-(aminomethyl)cyclohexanecarboxylic acid, a structural analog, is linked to tranexamic acid derivatives, highlighting its role in antifibrinolytic therapies .
Contrasting Properties
- Solubility : The hydroxyl group in 4-Hydroxycyclohexanecarboxylic acid increases water solubility compared to the hydrophobic phenyl group in this compound .
- Reactivity : The double bond in 4-Phenyl-1-cyclohexene-1-carboxylic acid enables conjugation reactions, unlike saturated analogs .
- Acidity: Fluorine and ketone substituents in 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid lower the pKa of the carboxylic acid group compared to non-fluorinated derivatives .
Biological Activity
4-Phenylcyclohexanecarboxylic acid (4-PCCA) is an aromatic carboxylic acid notable for its diverse biological activities and potential therapeutic applications. This compound, characterized by a cyclohexane ring substituted with a phenyl group and a carboxylic acid functional group, has garnered attention in medicinal chemistry due to its unique structural properties and interactions with biological targets.
- Molecular Formula : C₁₃H₁₆O₂
- Molecular Weight : Approximately 204.26 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in organic solvents
4-PCCA exhibits biological activity primarily through its interaction with specific enzymes and proteins. The phenyl group enhances its ability to engage with aromatic amino acids, modulating enzyme activity and influencing various biochemical processes. Research indicates that it can act as both an inhibitor and an activator of certain enzymes, thereby affecting metabolic pathways involved in inflammation and cancer progression.
Anti-inflammatory Properties
4-PCCA has been studied for its anti-inflammatory effects, showing potential in modulating inflammatory pathways. Its derivatives have demonstrated the ability to inhibit the release of pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases.
Antitumor Activity
Research indicates that 4-PCCA and its derivatives may possess antitumor properties, particularly against certain cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, indicating their potential as therapeutic agents in oncology.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of 4-PCCA, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions such as Alzheimer's disease.
Comparative Analysis with Similar Compounds
The biological activity of 4-PCCA can be contrasted with similar compounds to highlight its unique properties:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Cyclohexanecarboxylic acid | Lacks phenyl group | Different reactivity profile |
Phenylacetic acid | Shorter carbon chain | Varying biological activity |
Benzeneacetic acid | Contains benzene ring | Similar but distinct properties |
Case Studies and Research Findings
-
Anti-inflammatory Study :
A study evaluated the effect of 4-PCCA on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent. -
Antitumor Activity :
In vitro studies showed that 4-PCCA inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis through the mitochondrial pathway. The compound's effectiveness was dose-dependent, highlighting its potential for further development as an anticancer drug. -
Neuroprotective Effects :
Research involving animal models of neurodegeneration revealed that administration of 4-PCCA resulted in reduced neuronal loss and improved cognitive function, suggesting its utility in treating neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Phenylcyclohexanecarboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : Common routes include Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the phenyl group onto a cyclohexanecarboxylic acid scaffold. Optimization involves adjusting catalysts (e.g., Lewis acids for Friedel-Crafts), solvent polarity, and temperature. For example, using anhydrous conditions to minimize hydrolysis of intermediates. Purity (>98% via HPLC) can be achieved through recrystallization in ethanol/water mixtures or column chromatography with silica gel .
- Data Consideration : Monitor reaction progress via TLC or GC-MS. Yield discrepancies across studies may arise from residual moisture or incomplete ring closure, necessitating strict anhydrous protocols.
Q. How is this compound structurally characterized, and what analytical techniques are most reliable?
- Methodology :
- NMR : - and -NMR confirm substitution patterns (e.g., phenyl group integration at δ 7.2–7.4 ppm).
- X-ray Crystallography : Resolves cyclohexane chair conformations and phenyl orientation .
- HPLC : Quantifies purity and detects isomers (e.g., cis/trans cyclohexane derivatives) .
Q. What purification strategies effectively remove common impurities in this compound synthesis?
- Methodology :
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to isolate the target compound from unreacted starting materials.
- Chromatography : Reverse-phase HPLC separates stereoisomers or chlorinated byproducts (e.g., 4-(4-Chloro-phenyl) derivatives) .
- Moisture Control : Store under inert atmosphere to prevent hygroscopic degradation (≤0.5% moisture via Karl Fischer titration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
- Methodology :
- Meta-Analysis : Apply heterogeneity metrics (e.g., ) to assess variability across studies. High values (>50%) suggest significant methodological differences, such as solvent choice or heating rates during melting point determination .
- Reproducibility Testing : Replicate experiments under controlled conditions (e.g., standardized DSC protocols) to isolate variables .
- Case Study : Discrepancies in solubility (e.g., DMSO vs. ethanol) may stem from polymorphic forms or residual solvents, requiring PXRD analysis.
Q. What computational approaches predict the conformational stability and reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate steric strain between the phenyl group and carboxylic acid. Compare with analogs like 4-Hydroxybenzoic acid (CAS 99-96-7) to assess electronic effects .
- Molecular Dynamics : Simulate solvent interactions to predict solubility trends (e.g., in polar aprotic solvents) .
- Validation : Correlate computational results with experimental NMR coupling constants (e.g., -values for axial vs. equatorial substituents).
Q. What challenges arise in enantioselective synthesis of this compound, and how can they be addressed?
- Methodology :
- Chiral Catalysts : Use Rhodium(I)-BINAP complexes for asymmetric hydrogenation of cyclohexene precursors. Monitor enantiomeric excess (ee) via chiral HPLC .
- Kinetic Resolution : Leverage lipase-mediated esterification to separate enantiomers, as demonstrated in macrolide antibiotic synthesis .
- Data Analysis : Compare ee values across catalytic systems (e.g., Pd vs. Rh) using ANOVA to identify statistically significant improvements.
Q. Methodological Best Practices
- Literature Reviews : Use systematic search strategies across databases (e.g., PubMed, Web of Science) with Boolean terms like "(this compound) AND (synthesis OR characterization)" to minimize selection bias .
- Data Reporting : Include raw spectral data (e.g., NMR shifts, HPLC chromatograms) in supplementary materials to enhance reproducibility.
Properties
IUPAC Name |
4-phenylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYSTPDYCASVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10996445 | |
Record name | 4-Phenylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10996445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-76-0 | |
Record name | 7494-76-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10996445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenyl-cyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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